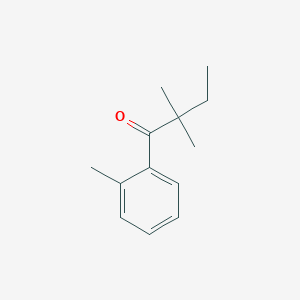
2',2,2-Trimethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’,2,2-Trimethylbutyrophenone” (TMBC) is a chemical compound with the molecular formula C14H20O . It is a yellowish liquid with a characteristic odor. It is commonly used as an intermediate in the synthesis of various organic compounds and also used as a photoinitiator in the printing industry.
Molecular Structure Analysis
The molecular structure of TMBC is represented by the InChI code: 1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
TMBC is a yellowish liquid with a characteristic odor. It has a molecular weight of 190.29 . The compound is clear and colorless in its physical form .Applications De Recherche Scientifique
Chemical Reactivity and Metabolic Pathways
- Chemical Reactivity of Metabolites: A study investigated the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA, a metabolite of the herbicide 2,4-D, highlighting how such compounds can form covalent adducts with proteins, potentially contributing to toxicity. This research underscores the importance of understanding the metabolic pathways and reactivity of chemical compounds, including those structurally related to 2',2,2-Trimethylbutyrophenone, in biological systems (Li, Grillo, & Benet, 2003).
Synthetic Applications
- Synthesis of Complex Molecules: Research on the synthesis of bipyrroles and thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroles demonstrates advanced synthetic techniques that could potentially be applied to the synthesis or modification of 2',2,2-Trimethylbutyrophenone derivatives. This highlights the versatility of synthetic organic chemistry in creating complex molecular structures (Yu et al., 2004).
Propriétés
IUPAC Name |
2,2-dimethyl-1-(2-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLJAOUWBODIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642416 |
Source


|
| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2-Trimethylbutyrophenone | |
CAS RN |
66390-57-6 |
Source


|
| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

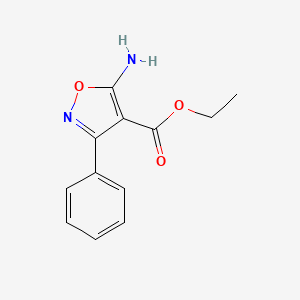
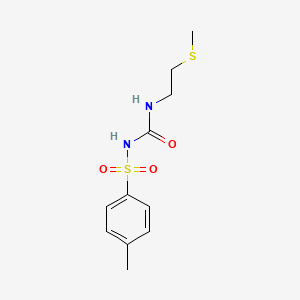
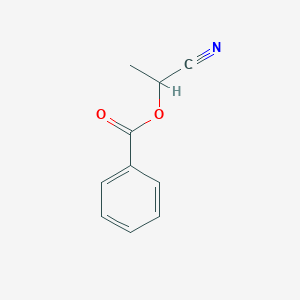
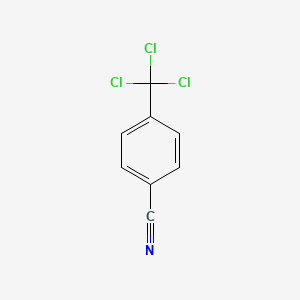
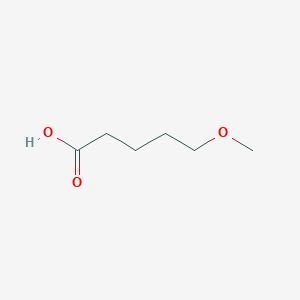
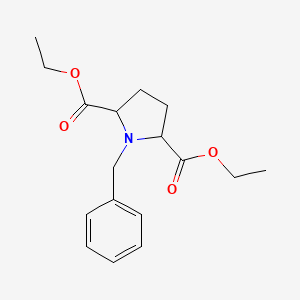
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
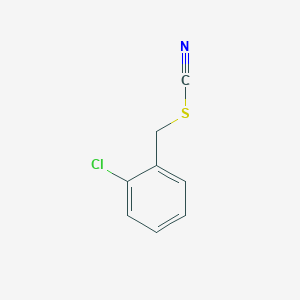
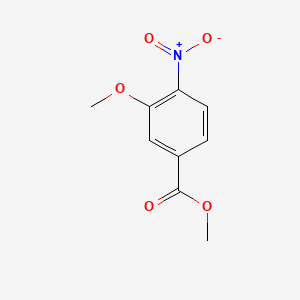
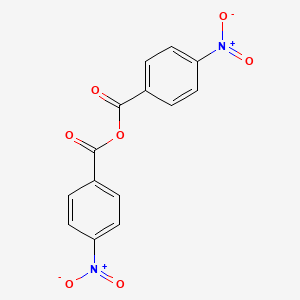
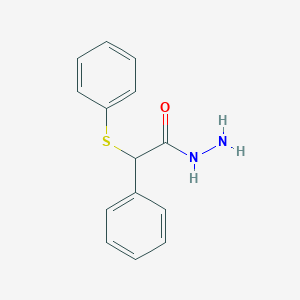
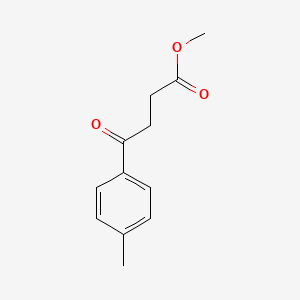
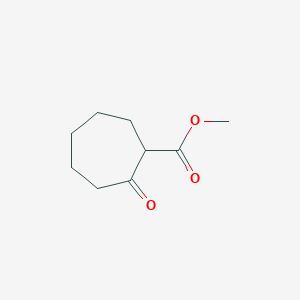
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)